molecular formula C16H13NO4 B14449012 2-Methyl-4,4-diphenyl-1,5,2-dioxazinane-3,6-dione CAS No. 77308-05-5

2-Methyl-4,4-diphenyl-1,5,2-dioxazinane-3,6-dione

Cat. No.: B14449012
CAS No.: 77308-05-5
M. Wt: 283.28 g/mol
InChI Key: MBHYCOWIPCYIRF-UHFFFAOYSA-N
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Description

2-Methyl-4,4-diphenyl-1,5,2-dioxazinane-3,6-dione is an organic compound with a complex structure that includes a dioxazinane ring substituted with methyl and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4,4-diphenyl-1,5,2-dioxazinane-3,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diphenylacetic acid with methylamine and formaldehyde, followed by cyclization to form the dioxazinane ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,4-diphenyl-1,5,2-dioxazinane-3,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-Methyl-4,4-diphenyl-1,5,2-dioxazinane-3,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Methyl-4,4-diphenyl-1,5,2-dioxazinane-3,6-dione exerts its effects involves interactions with molecular targets and pathways within cells. The exact mechanism can vary depending on the specific application and context. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4,5-diphenyloxazole: This compound has a similar structure but with an oxazole ring instead of a dioxazinane ring.

    2,2-Dimethyl-1,3-dioxane-4,6-dione:

Uniqueness

2-Methyl-4,4-diphenyl-1,5,2-dioxazinane-3,6-dione is unique due to its specific ring structure and substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

77308-05-5

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

IUPAC Name

2-methyl-4,4-diphenyl-1,5,2-dioxazinane-3,6-dione

InChI

InChI=1S/C16H13NO4/c1-17-14(18)16(20-15(19)21-17,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3

InChI Key

MBHYCOWIPCYIRF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(OC(=O)O1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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